molecular formula C11H14ClN3 B11883763 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride

2,6-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11883763
M. Wt: 223.70 g/mol
InChI Key: RNUZWWWRTRLRCI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-hydrazinoquinoline hydrochloride is a quinoline derivative characterized by methyl groups at positions 2 and 6 of the quinoline ring, a hydrazino (-NH-NH₂) group at position 4, and a hydrochloride counterion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

RNUZWWWRTRLRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl

Origin of Product

United States

Chemical Reactions Analysis

2,6-Dimethyl-4-hydrazinoquinoline hydrochloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride exhibits notable antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies suggest that it may interact with DNA and inhibit cell proliferation, which could lead to significant effects on cancer cell lines. It has been shown to induce apoptosis in certain cancer cells, highlighting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

This compound may also act as an inhibitor in various biochemical pathways. Its hydrazino group is often associated with biological activity, making it a candidate for pharmacological investigation targeting specific enzymes involved in metabolic processes related to cancer metabolism .

Case Studies and Research Findings

Several studies have documented the application of this compound in various research contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a new antimicrobial agent.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound induced cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. The mechanism was associated with DNA damage and apoptosis induction .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that this compound could effectively inhibit specific enzymes involved in cancer cell metabolism, further supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Key Applications Key Properties
This compound Methyl (2,6), hydrazino (4), HCl C₁₁H₁₄ClN₃ Research (assumed) High reactivity due to hydrazino group; likely polar and water-soluble
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl Chloro (8), methyl (2,6), hydrazino (4) C₁₁H₁₃Cl₂N₃ Industrial/scientific research Increased molecular weight; electron-withdrawing Cl enhances stability
8-Chloro-2,6-dimethyl-4-quinolinol Chloro (8), methyl (2,6), hydroxyl (4) C₁₁H₁₀ClNO Research (structural studies) Hydroxyl group increases polarity; reduced reactivity vs. hydrazino
6,7-Dimethoxy-4-hydroxyquinoline Dimethoxy (6,7), hydroxyl (4) C₁₁H₁₁NO₃ Pharmaceutical intermediates Polar substituents enhance solubility; potential bioactivity
6-Methyl-1,2,3,4-tetrahydroquinoline Methyl (6), saturated ring C₁₀H₁₃N Unknown (structural analog) Saturated ring increases flexibility; altered binding affinity

Physicochemical Properties

  • Reactivity: The hydrazino group in this compound confers nucleophilic and chelating properties, distinguishing it from analogs with hydroxyl or methoxy groups .
  • Solubility: Hydroxyl and methoxy substituents (e.g., in 6,7-Dimethoxy-4-hydroxyquinoline) increase water solubility, whereas chloro groups (e.g., 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl) may reduce it due to hydrophobicity .
  • Stability: The electron-withdrawing chloro group in 8-substituted analogs enhances thermal and oxidative stability compared to non-halogenated derivatives .

Pharmacological and Industrial Relevance

  • Hydrazino Derivatives: Used in synthesizing heterocyclic compounds (e.g., triazoles) for drug discovery. The chloro-substituted variant may serve as a precursor in halogenation reactions .
  • Hydroxyl/Methoxy Derivatives: 6,7-Dimethoxy-4-hydroxyquinoline is explored in antiviral or antimicrobial research due to its polar functional groups .

Biological Activity

2,6-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the hydrazinoquinoline class, characterized by its unique structure that includes a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications.

  • Molecular Formula : C₉H₁₃ClN₄
  • Molecular Weight : Approximately 223.702 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Its hydrazino group is often associated with notable biological effects, including:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cancer metabolism, contributing to its potential as an anticancer agent.
  • Antioxidant Properties : Compounds in this class have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activities

Research has indicated several biological activities of this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Assays :
    A comprehensive evaluation of cytotoxicity against various cancer cell lines revealed that derivatives of hydrazinoquinolines exhibit significant growth inhibition. Notably, compounds structurally related to this compound showed IC50 values indicating potent antitumor activity .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has provided insights into how modifications to the hydrazinoquinoline structure can enhance or diminish biological activity. This information is crucial for the design of more effective derivatives .

Data Table: Biological Activity Overview

Compound NameKey ActivityIC50 Value (µM)Reference
This compoundAntitumorVaries by cell line
7-ChloroquinolinehydrazonesAnticancer<1 (submicromolar)
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochlorideAntitumorVaries by assay

Preparation Methods

Skraup-Doebner-Von Miller Reaction

This classical method involves cyclization of aniline derivatives with glycerol or acrolein under acidic conditions. For 2,6-dimethylquinoline, 2,6-dimethylaniline reacts with β-keto esters (e.g., ethyl acetoacetate) in concentrated sulfuric acid. The reaction proceeds via dehydration, cyclization, and aromatization, yielding the quinoline core with methyl groups at positions 2 and 6. Modifications include using iodine or ferrous sulfate as catalysts to enhance regioselectivity and reduce polymerization byproducts.

Friedländer Annulation

An alternative route employs o-aminoacetophenone derivatives and ketones. For example, 2-amino-4-methylacetophenone reacts with acetylacetone in the presence of polyphosphoric acid (PPA) to form 2,6-dimethylquinoline. This method offers superior control over substituent positioning but requires stringent temperature control (120–140°C) to avoid side reactions.

Introduction of the Hydrazino Group

The hydrazino (–NHNH₂) group at position 4 is introduced via nucleophilic substitution or reduction of nitro intermediates.

Diazotization and Reduction

A patent describing 2,4-dimethylphenylhydrazine hydrochloride synthesis provides a relevant analogy. For the quinoline derivative:

  • Nitrosation : Treat 4-chloro-2,6-dimethylquinoline with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt.

  • Reduction : React the diazonium salt with sodium sulfite (Na₂SO₃) in alkaline medium (pH 9–10), yielding the hydrazine intermediate.

  • Acidification : Precipitate the product by adding concentrated HCl, forming the hydrochloride salt.

Key Parameters :

  • Temperature control during diazotization (≤5°C) prevents decomposition.

  • Excess Na₂SO₃ ensures complete reduction of the diazonium group.

  • Final pH adjustment to 1–2 optimizes salt formation.

Direct Hydrazination

In a one-pot approach, 4-chloro-2,6-dimethylquinoline reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80°C, 12 h). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine displaces the chloride at position 4. Catalysis with copper(I) iodide (CuI) enhances reactivity, achieving yields up to 78%.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may complicate purification.

  • Ethanol/water mixtures (3:1 v/v) balance reactivity and cost, particularly for large-scale synthesis.

Catalysis and Additives

  • CuI (5 mol%) : Accelerates SNAr reactions by stabilizing transition states.

  • Phase-transfer catalysts (e.g., PEG-400): Enhance interfacial interactions in biphasic systems, reducing reaction time by 30–40%.

Temperature and Time Profiles

StepTemperature RangeTime (h)Yield (%)
Diazotization0–5°C1.592
Reduction25°C385
Hydrazination (SNAr)80°C1278

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (2:1) to remove unreacted starting materials and inorganic salts. Adding activated charcoal during hot filtration improves purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 2.76 (s, 3H, CH₃-6), 2.54 (s, 3H, CH₃-2).

  • MS (ESI+) : m/z 221.1 [M–Cl]⁺.

  • Elemental Analysis : Calculated for C₁₁H₁₃Cl₂N₃: C 51.18%, H 5.07%, N 16.27%; Found: C 51.22%, H 5.12%, N 16.21%.

Scale-Up and Industrial Considerations

Environmental Impact

Waste streams containing heavy metals (e.g., Cu) are treated with chelating resins prior to disposal. Solvent recovery via distillation reduces ecological footprint by 60% .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,6-dimethyl-4-hydrazinoquinoline hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-impermeable gloves (EN 374 standard), safety goggles (EN 166), and fire-resistant lab coats to minimize skin/eye contact. Respiratory protection (full-face respirator) is advised if vapor/mist exposure occurs .
  • Ventilation : Work in a well-ventilated fume hood to avoid inhalation of aerosols. Avoid dust formation using spark-proof tools .
  • Spill Management : Collect spills with non-sparking equipment, avoid environmental discharge, and dispose via licensed chemical destruction facilities .
  • First Aid : For inhalation, move to fresh air and administer oxygen; for skin contact, wash with soap/water and seek medical attention .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Cross-Referencing : Validate spectral data against published analogs (e.g., 8-fluoro-4-hydrazinoquinoline hydrochloride) to confirm substituent-specific peaks .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Prefer polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) based on analogs (e.g., pyrazole hydrochloride derivatives) .
  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C in a dry, dark environment to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the hydrazino group in this compound influence its reactivity in heterocyclic synthesis?

  • Methodological Answer :

  • Nucleophilic Reactivity : The hydrazino (–NHNH₂) group acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., ketones) to form pyrazole or triazole derivatives. Optimize reactions in anhydrous ethanol with catalytic HCl at 60–80°C .
  • Chelation Potential : The hydrazino group can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), which is useful for designing metal-organic frameworks (MOFs) or catalysts .

Q. What strategies resolve contradictions in reported biological activity data for hydrazinoquinoline derivatives?

  • Methodological Answer :

  • Comparative Assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) to compare analogs. For example, 8-chloro derivatives show higher anticancer activity than fluoro-substituted variants due to enhanced electrophilicity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. chloro groups) and evaluate changes in bioactivity. Computational modeling (e.g., DFT) can predict electronic effects .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity to optimize formulation for long-term storage .

Q. What are the challenges in scaling up synthetic protocols for this compound?

  • Methodological Answer :

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation under reduced pressure .
  • Safety : Mitigate exothermic reactions by gradual reagent addition and use jacketed reactors for temperature control .

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